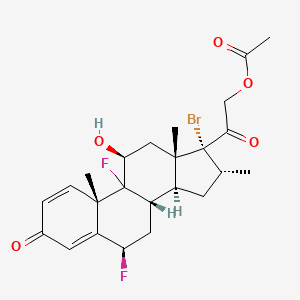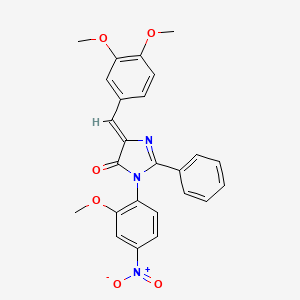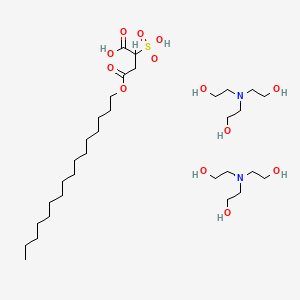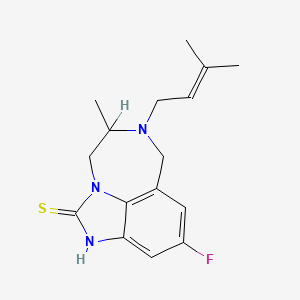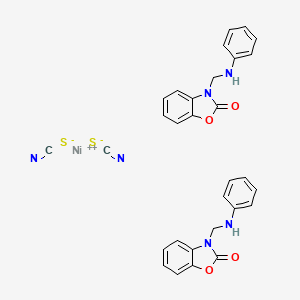
Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- is a coordination compound featuring nickel as the central metal ion. Coordination compounds like this one are known for their diverse applications in various fields, including catalysis, material science, and medicine. The unique structure of this compound, with its specific ligands, imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- typically involves the reaction of nickel salts with the appropriate ligands under controlled conditions. A common synthetic route might include:
- Dissolving a nickel salt, such as nickel(II) chloride, in a suitable solvent like ethanol or water.
- Adding the ligand, 3-((phenylamino)methyl)-2(3H)-benzoxazolone, to the solution.
- Introducing thiocyanate ions to the mixture.
- Stirring the reaction mixture at a specific temperature, often around room temperature to 60°C, for several hours.
- Isolating the product by filtration and washing with cold solvent.
Industrial Production Methods
Industrial production of such compounds may involve similar steps but on a larger scale, with additional purification steps to ensure high purity and yield. Techniques like recrystallization and chromatography might be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- can undergo various chemical reactions, including:
Oxidation and Reduction: The nickel center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands can be replaced by other ligands under certain conditions.
Coordination: The compound can form additional coordination bonds with other molecules or ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Other ligands like phosphines or amines.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state nickel complex, while substitution could result in a new coordination compound with different ligands.
Applications De Recherche Scientifique
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism by which Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- exerts its effects depends on its specific application:
Catalysis: The nickel center facilitates the breaking and forming of chemical bonds, lowering the activation energy of reactions.
Biological Activity: The compound may interact with cellular components, such as proteins or DNA, disrupting normal cellular functions.
Material Science: The unique coordination environment of the nickel ion can influence the electronic properties of materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nickel, bis(2,2’-bipyridine)bis(thiocyanato-N)
- Nickel, bis(1,10-phenanthroline)bis(thiocyanato-N)
- Nickel, bis(ethylenediamine)bis(thiocyanato-N)
Uniqueness
Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- is unique due to its specific ligand structure, which imparts distinct chemical properties and potential applications. The presence of the benzoxazolone and phenylamino groups can influence the compound’s reactivity, stability, and interaction with other molecules.
Propriétés
Numéro CAS |
82498-00-8 |
|---|---|
Formule moléculaire |
C30H24N6NiO4S2 |
Poids moléculaire |
655.4 g/mol |
Nom IUPAC |
3-(anilinomethyl)-1,3-benzoxazol-2-one;nickel(2+);dithiocyanate |
InChI |
InChI=1S/2C14H12N2O2.2CHNS.Ni/c2*17-14-16(10-15-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-14;2*2-1-3;/h2*1-9,15H,10H2;2*3H;/q;;;;+2/p-2 |
Clé InChI |
YOPJUOZARGGJJZ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)NCN2C3=CC=CC=C3OC2=O.C1=CC=C(C=C1)NCN2C3=CC=CC=C3OC2=O.C(#N)[S-].C(#N)[S-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



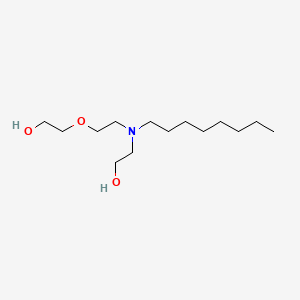
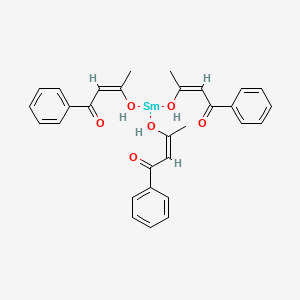
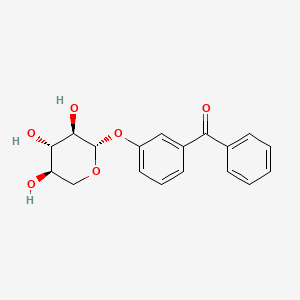
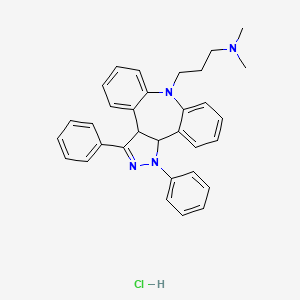
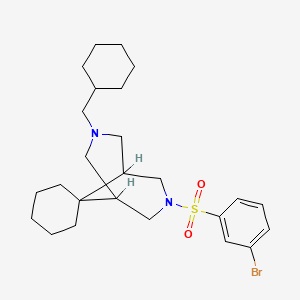
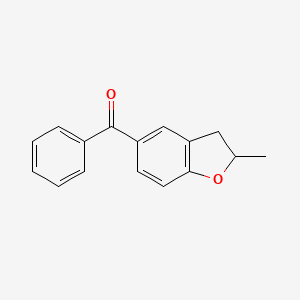
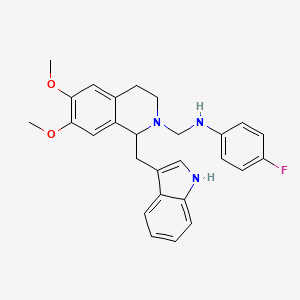
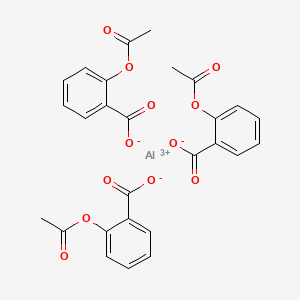
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride](/img/structure/B15183268.png)
